2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine
Overview
Description
2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine is an organic compound that belongs to the class of phenylamines This compound is characterized by the presence of methoxy and methyl groups attached to a phenoxy ring, which is further connected to a phenylamine structure
Scientific Research Applications
2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It’s known that the compound’s structure contains a methoxy group and a methylphenylamine group, which could potentially interact with various biological targets .
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical reactions .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine typically involves the reaction of 2-methoxy-4-methylphenol with appropriate amine derivatives under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where the phenol derivative reacts with an amine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated reactors and precise control over reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the methoxy or methyl groups are replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenylamine derivatives depending on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: A related compound with similar structural features but lacking the amine group.
4-Methoxyphenylamine: Another phenylamine derivative with a methoxy group attached to the phenyl ring.
2-Methoxy-5-methylphenol: Similar to 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine but with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl groups on the phenoxy ring, combined with the phenylamine structure. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-5-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-4-6-13(12(16)8-10)18-14-7-5-11(2)9-15(14)17-3/h4-9H,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYBKZOVURWYOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230935 | |
Record name | 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946773-92-8 | |
Record name | 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946773-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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